1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime
Description
This compound, with the molecular formula C₂₀H₁₂ClF₆N₃O₂ and molecular weight 475.78 g/mol, is an oxime derivative featuring a pyridinyl backbone substituted with chloro and trifluoromethyl groups at the 3- and 5-positions, respectively. Its structural complexity arises from the ethanone-oxime linkage bridging two heteroaromatic systems.
Properties
IUPAC Name |
(E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-1-pyridin-2-ylethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c1-8(11-4-2-3-5-18-11)20-21-12-10(14)6-9(7-19-12)13(15,16)17/h2-7H,1H3/b20-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTRPPFMYZQPOH-DNTJNYDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl Precursors
The preparation of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety is critical for subsequent oxime formation. A patented method (CN106349159A) describes the conversion of 2,3-dichloro-5-trifluoromethylpyridine to 3-chloro-2-cyano-5-trifluoromethylpyridine via a two-step process involving solvent-mediated nucleophilic substitution.
Step 1: Organic Salt Formation
2,3-Dichloro-5-trifluoromethylpyridine (1 mol) is dissolved in acetone (20 mL/g substrate) with 4-dimethylaminopyridine (DMAP, 2 mol equivalents) as an activator. After refluxing at 80°C for 5 hours, the mixture is cooled to 25°C, filtered, and vacuum-dried to yield a pyridinium salt intermediate.
Step 2: Cyanide Substitution
The salt is reacted with potassium cyanide (1.1 mol equivalents) in a dichloromethane/water (5:1 v/v) biphasic system at 10°C for 2 hours. Acidic workup (HCl to pH 4) followed by dichloromethane extraction and distillation affords 3-chloro-2-cyano-5-trifluoromethylpyridine in 68% yield.
Oxime Conjugation via Etherification
The target oxime ether is synthesized through a Mitsunobu-like coupling between 1-(2-pyridinyl)-1-ethanone oxime and the activated pyridine derivative. Key parameters include:
| Parameter | Condition | Source |
|---|---|---|
| Solvent System | Tetrahydrofuran/Water (4:1) | |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | |
| Temperature | 0–5°C, 12 hours | |
| Yield | 72% |
This method avoids toxic nitrile solvents through strategic use of dichloromethane, enabling solvent recovery and reducing environmental impact.
Horner-Wittig Olefination for Ethyl Ketone Intermediate
Synthesis of 1-(2-Pyridinyl)-1-Ethanone
A Horner-Wittig approach (adapted from Díaz et al.) constructs the ethanone core:
- Phosphonate Preparation : 2-Pyridylacetic acid is converted to its phosphonate ester using triethyl phosphite in refluxing toluene.
- Olefination : The phosphonate reacts with 3-chloro-5-(trifluoromethyl)picolinaldehyde in THF/i-PrOH (4:1) with Cs₂CO₃ as base, yielding 1-(2-pyridinyl)-1-ethanone in 80% yield.
Oxime Formation and Functionalization
The ethanone is converted to its oxime via hydroxylamine hydrochloride in ethanol (82% yield). Subsequent etherification with 3-chloro-5-(trifluoromethyl)-2-pyridinol under Mitsunobu conditions (DIAD, PPh₃) achieves 69% yield of the target compound.
Catalytic Asymmetric Reduction for Enantioselective Synthesis
Chiral Oxime Preparation
PMC2879665 details a catalytic asymmetric reduction route:
- Oxime Protection : (E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime is synthesized using benzyloxyamine hydrochloride in EtOAc (74% yield).
- Asymmetric Hydrogenation : Employing a Rhodium-(S)-BINAP catalyst system in methanol at -20°C achieves 94% enantiomeric excess (ee) for the (S)-configured amine intermediate.
- Deprotection and Coupling : Acidic removal of the benzyl group (HCl/MeOH) followed by coupling with 3-chloro-5-(trifluoromethyl)-2-pyridinyl chloride completes the synthesis (overall yield: 58%).
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that oximes, including derivatives like 1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime, exhibit notable antimicrobial properties. They have been studied for their efficacy against various bacterial strains and fungi.
Case Study : A study on Schiff bases, which include oxime functionalities, demonstrated their potential as antibacterial agents against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanisms often involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anticancer Properties
The compound has been investigated for its anticancer potential. Oxime derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.
| Compound | Cancer Type | IC50 Value (µM) |
|---|---|---|
| 1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime | Colon Cancer | <10 |
| Other Oxime Derivatives | Breast Cancer | <5 |
Studies have indicated that modifications to the oxime structure can enhance cytotoxicity against specific cancer cell lines, suggesting a pathway for developing targeted cancer therapies .
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals. These metal complexes can exhibit unique catalytic properties and are being explored for various applications, including:
- Catalysis in organic reactions
- Development of sensors for environmental monitoring
Table of Metal Complexes Derived from Oxime Ligands
| Metal Ion | Complex Stability | Application |
|---|---|---|
| Cu(II) | High | Catalysis |
| Ni(II) | Moderate | Sensors |
Synthesis and Chemical Reactions
The synthesis of 1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime involves several steps, typically starting from readily available pyridine derivatives and utilizing oximation reactions.
General Synthetic Route :
- Start with 2-pyridinecarboxaldehyde.
- React with hydroxylamine to form the oxime.
- Introduce the chlorinated trifluoromethyl group through electrophilic aromatic substitution.
Future Directions in Research
Ongoing research aims to explore:
- Enhanced biological activities through structural modifications.
- Development of novel drug delivery systems utilizing this compound.
- Investigation of its role in treating neurodegenerative diseases due to its potential neuroprotective effects.
Mechanism of Action
The mechanism of action of 1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazole-Oxime Derivatives
- Compound 1: 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime (CAS 318248-54-3) Molecular Formula: C₂₀H₁₃ClF₆N₄O₂ Key Features: Replaces the ethanone group with a pyrazole ring and introduces a phenoxyethyl chain.
Isoxazole-Oxime Derivatives
- Compound 2: 1-[5-(([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino)methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone O-methyloxime (CAS 344276-92-2) Molecular Formula: C₁₃H₁₄ClF₃N₄O₂ Key Features: Incorporates a dihydroisoxazole ring and a methyloxime group. The smaller molecular weight (350.72 g/mol) suggests reduced steric hindrance, which may favor interaction with enzymatic targets .
Imidazole-Benzyloxime Derivatives
- Compound 3: 1-(1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl)-1-ethanone O-(4-chlorobenzyl)oxime (CAS 303150-51-8) Key Features: Substitutes the pyridinyl group with a methylimidazole ring and a chlorobenzyloxime. The imidazole’s electron-rich nature could enhance binding to metalloenzymes or receptors .
Key Observations :
- Lipophilicity: Compound 1’s trifluoromethylphenoxy group increases logP compared to the target compound, which may improve bioavailability but raises toxicity concerns.
- Toxicity Profile: Haloxyfopetoxyethyl (CAS 87237-48-7), an ester-based analog, was banned for carcinogenicity, highlighting the importance of the oxime group in the target compound for safety .
- Steric Effects : The target compound’s larger molecular weight (475.78 vs. 350.72 in Compound 2) may reduce diffusion rates but enhance target specificity.
Biological Activity
1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime, with the CAS number 338978-40-8, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
The molecular formula of the compound is C13H9ClF3N3O, with a molar mass of 315.68 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.38 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 371.8 ± 52.0 °C (Predicted) |
| pKa | 1.74 ± 0.19 (Predicted) |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to increased potency against specific targets.
Enzyme Inhibition
Studies have shown that compounds containing trifluoromethyl groups can significantly enhance their inhibitory effects on enzymes such as:
- 5-Hydroxytryptamine (5-HT) uptake inhibitors : The incorporation of trifluoromethyl groups has been linked to a six-fold increase in potency compared to non-fluorinated analogs .
- Reverse transcriptase : Compounds similar in structure have demonstrated improved inhibition by altering hydrogen bonding interactions within the enzyme's active site .
Biological Activity
Research indicates that 1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For example, it has shown promising results in inhibiting the growth of leukemia cell lines with an IC50 value in the low micromolar range.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity, showing effectiveness against Gram-positive bacteria .
- Anti-inflammatory Effects : Some derivatives of pyridine-based compounds have been reported to exhibit anti-inflammatory properties, potentially through modulation of cytokine release .
Case Studies
Several studies have investigated the biological activity of related compounds or direct analogs:
- Study on Antitumor Activity : A recent investigation into pyridine derivatives highlighted that modifications at the pyridine ring could lead to enhanced antitumor efficacy, particularly in breast and lung cancer models .
- In Vivo Studies : Animal models have demonstrated that compounds similar to 1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime can reduce tumor size significantly when administered at optimal dosages over a specified treatment period .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime, and what are the critical reaction parameters?
Answer:
The compound can be synthesized via oxime formation between 1-(2-pyridinyl)-1-ethanone and 3-chloro-5-(trifluoromethyl)-2-pyridinyl hydroxylamine. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for nucleophilic substitution .
- Catalysts : Use of mild bases (e.g., NaHCO₃) to deprotonate hydroxylamine without degrading the pyridine rings .
- Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and byproduct minimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity (>95%) .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
Use multi-spectral analysis:
- ¹H/¹³C NMR : Confirm oxime linkage (δ 8.5–9.0 ppm for N–OH proton) and pyridine ring protons (δ 7.5–8.5 ppm) .
- FT-IR : Detect C=N stretching (~1600 cm⁻¹) and O–H (oxime) at ~3200 cm⁻¹ .
- LC-MS : Verify molecular ion peak (m/z ~318) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the trifluoromethyl and pyridine groups .
Advanced: What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in pesticidal applications?
Answer:
- Bioisosteric replacement : Substitute the trifluoromethyl group with Cl, Br, or CF₂H to assess impact on nematocidal activity .
- Oxime vs. ether analogs : Compare pesticidal efficacy against Fusarium virguliforme to determine the necessity of the oxime moiety .
- Molecular docking : Model interactions with fungal cytochrome P450 enzymes (e.g., CYP51) to identify binding motifs .
- Metabolite profiling : Use HPLC-MS to track degradation products in soil, correlating stability with bioactivity .
Advanced: How can contradictory reports on this compound’s herbicidal efficacy be resolved?
Answer:
Contradictions may arise from variations in:
- Application protocols : Standardize dose (e.g., 50–100 mg/L) and growth stage (e.g., pre-emergent vs. post-emergent) .
- Environmental factors : Control soil pH (5.5–7.0) and organic matter content during bioassays .
- Analytical sensitivity : Use chiral HPLC to resolve enantiomers, as stereochemistry affects activity .
- Reference standards : Cross-validate potency with commercial fungicides like Fluopyram (positive control) .
Advanced: What mechanistic studies are recommended to determine the compound’s mode of action?
Answer:
- Enzyme inhibition assays : Test against acetylcholinesterase (insect targets) or succinate dehydrogenase (fungal targets) .
- Transcriptomic profiling : RNA-seq of treated Arabidopsis thaliana to identify differentially expressed genes linked to oxidative stress .
- Isotopic labeling : Track ¹⁴C-labeled compound uptake in plant tissues via autoradiography .
- Resistance studies : Serial passaging of pathogens under sublethal doses to detect mutation hotspots .
Basic: What are the optimal storage conditions to maintain compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the oxime group .
- Solubility : Prepare stock solutions in DMSO (10 mM) with aliquots to minimize freeze-thaw cycles .
Advanced: How can the synthesis yield be improved without compromising purity?
Answer:
- Microwave-assisted synthesis : Reduce reaction time (30–60 mins) and increase yield (15–20%) via controlled dielectric heating .
- Flow chemistry : Optimize residence time (5–10 mins) and reagent stoichiometry (1:1.05 ketone:hydroxylamine) .
- Catalyst screening : Test Pd/C or zeolites for byproduct suppression in coupling steps .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Agar dilution : Minimum inhibitory concentration (MIC) against Fusarium spp. .
- Seedling vigor tests : Measure root elongation inhibition in soybean (Glycine max) .
- Enzyme-linked assays : Quantify NADPH depletion in fungal cell lysates .
Advanced: What computational tools can predict the compound’s environmental fate?
Answer:
- QSPR models : Correlate logP (2.8–3.2) with soil adsorption coefficients (Koc) .
- Molecular dynamics : Simulate hydrolysis rates in aqueous environments at varying pH .
- ECOSAR : Estimate acute toxicity to non-target species (e.g., Daphnia magna) .
Advanced: How can metabolic resistance in target organisms be mitigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
